Lacidipine-d10

Overview

Description

Lacidipine-d10 is a cardiac drug that falls under the category of stable isotope labelled compounds . It has a molecular formula of C26H23D10NO6 and a molecular weight of 465.6 . Lacidipine is a dihydropyridine calcium-channel blocker that inhibits calcium ions from entering the slow channels or select voltage-sensitive areas of the vascular smooth muscle and myocardium during depolarisation .

Molecular Structure Analysis

This compound is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . When visualized by small-angle X-ray diffraction with angstrom resolution to examine its location within the membranes, Lacidipine was found deep within the membrane’s hydrocarbon core .Chemical Reactions Analysis

Lacidipine is oxidizable at the glassy carbon electrode . The voltammetric oxidation of Lacidipine in aqueous-alcoholic solutions produces a well-defined voltammetric peak when subjected to a differential pulse voltammetric experiment . This peak is due to the oxidation of the dihydropyridine ring to a pyridine derivative .Physical and Chemical Properties Analysis

This compound has a molecular formula of C26H23D10NO6 and a molecular weight of 465.6 . It is a stable isotope labelled compound .Scientific Research Applications

1. Cardiovascular and Hypertensive Research

Lacidipine, a calcium antagonist, has been extensively studied for its effects in cardiovascular and hypertensive conditions. Studies demonstrate its efficacy in reducing hypertension and improving vascular health. For instance, Crespi et al. (2002) found that lacidipine enhances endothelial nitrogen monoxide activity in salt-sensitive rats, suggesting its vasoprotective effects (Crespi et al., 2002). Another study by Cristofori et al. (2000) showed that lacidipine reduces the development of atherosclerotic lesions in apoE-deficient mice, indicating its potential in managing atherosclerosis (Cristofori et al., 2000).

2. Kidney Protection in Hypertensive Patients

Research also suggests a kidney-protective effect of lacidipine. Xia (2012) found that lacidipine combined with other agents had a significant kidney protective effect in elderly obese women with hypertension (Z. Xia, 2012).

3. Endothelial Function and Diabetes

A study by Kim et al. (2010) focused on the impact of lacidipine on blood pressure and endothelial function in hypertension patients with diabetes, highlighting its multifaceted therapeutic potential (Dae‐Hee Kim et al., 2010).

4. Novel Drug Delivery Systems

The development of novel drug delivery systems for lacidipine has been a research interest. Naguib et al. (2020) investigated glycerosomes as a platform for enhancing intranasal delivery of lacidipine, offering insights into new methods of administration (Marianne J Naguib et al., 2020).

5. Cardiac Electrophysiology

Lacidipine's electrophysiological effects on cardiac tissues were characterized by Cerbai et al. (1990), providing an understanding of its interaction with cardiac ion channels (E. Cerbai et al., 1990).

Mechanism of Action

Lacidipine is a dihydropyridine calcium-channel blocker. It inhibits calcium ions from entering the slow channels or select voltage-sensitive areas of the vascular smooth muscle and myocardium during depolarisation . This results in coronary vascular smooth muscle relaxation, leading to coronary and peripheral vasodilation .

Safety and Hazards

Properties

IUPAC Name |

bis(1,1,2,2,2-pentadeuterioethyl) 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14+/i1D3,2D3,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-HBSDPXTRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OC([2H])([2H])C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662049 | |

| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185245-62-8 | |

| Record name | Bis[(~2~H_5_)ethyl] 4-{2-[(1E)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

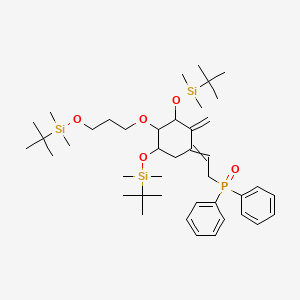

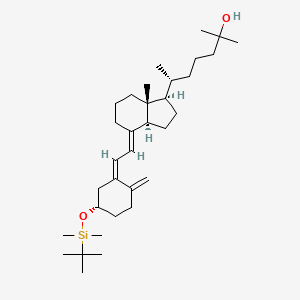

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

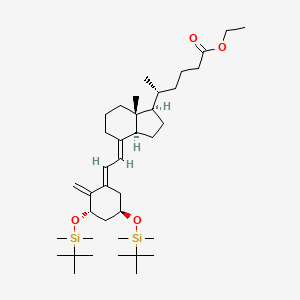

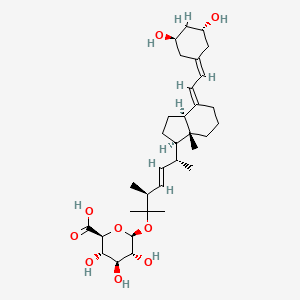

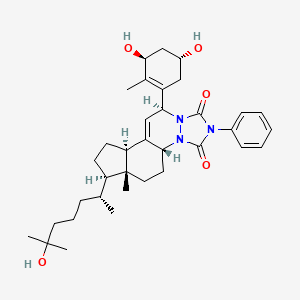

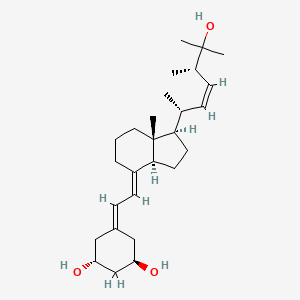

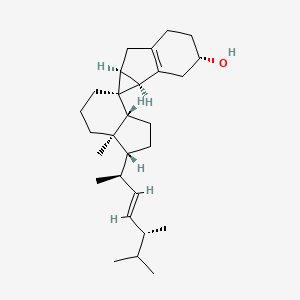

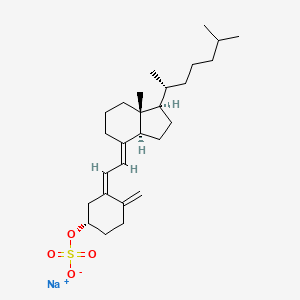

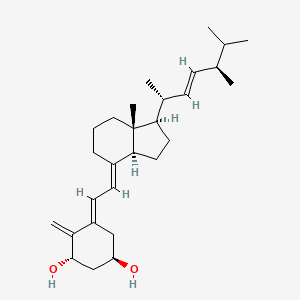

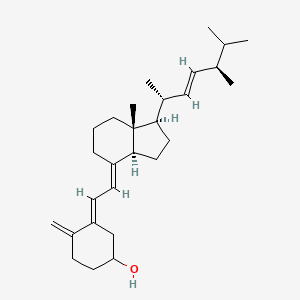

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.